Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Conformational analysis Linker engineering Kinase inhibitor design

This thieno[2,3-d]pyrimidine incorporates a 5,6-dimethyl core and a methylene-bridged 1,3-benzodioxole side chain, providing three rotatable bonds versus two in direct N-aryl analogs like WAY-304800-A. The added conformational freedom redirects pharmacophore geometry away from CK1δ inhibition and toward EP2 receptor modulation, making it the rational choice for prostaglandin signaling or GPCR-targeted campaigns. Use it to probe kinase selectivity, co-crystallize flexible binding pockets, or screen for differentiated anticancer profiles. Standard purity is ≥95%; larger quantities are available through inquiry. Secure characterization data and competitive lead times by requesting a quote today.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
Cat. No. B2897249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NCC3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(18-7-19-16)17-6-11-3-4-12-13(5-11)21-8-20-12/h3-5,7H,6,8H2,1-2H3,(H,17,18,19)
InChIKeyAFGMKVWFQDNIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: A Structurally Differentiated Thienopyrimidine for Targeted Probe Development


N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 379256-74-3) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor design due to its purine-mimetic core [1]. The compound features a 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine core linked via a methylene spacer to a 1,3-benzodioxole moiety (C16H15N3O2S; MW 313.38 g/mol) . This methylene-linked architecture distinguishes it from directly attached benzodioxole analogs such as WAY-304800-A (CAS 345616-08-2), conferring increased conformational flexibility and altered pharmacophore geometry relevant for target engagement optimization .

Why Generic Substitution of N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine Is Not Advisable


Thieno[2,3-d]pyrimidines bearing a 1,3-benzodioxole substituent are not interchangeable due to the profound impact of the linker atom (direct N-aryl vs. N-methylene-aryl) and peripheral substitution pattern on target selectivity, kinase inhibition profile, and physicochemical properties. The directly attached analog WAY-304800-A (CAS 345616-08-2) is an established casein kinase 1δ (CK1δ) inhibitor , whereas the 5-(4-fluorophenyl) variant AEM1 (CAS 1030123-90-0) is a selective NRF2 transcriptional inhibitor with no CK1δ activity . The methylene spacer in the target compound introduces a rotational degree of freedom absent in the direct N-aryl analog, altering the dihedral angle between the thienopyrimidine core and the benzodioxole ring. This structural difference can redirect binding toward distinct kinase or non-kinase targets, as demonstrated across the thienopyrimidine chemotype family [1].

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine


Methylene Linker Confers Conformational Flexibility Absent in Direct N-Aryl Analog WAY-304800-A

The target compound contains a methylene (-CH2-) spacer between the thienopyrimidine 4-amine and the benzodioxole ring, whereas the closest direct analog WAY-304800-A (CAS 345616-08-2) has the benzodioxole directly attached to the exocyclic nitrogen . This single-atom difference increases the number of rotatable bonds from 2 to 3, expanding the accessible conformational space and potentially enabling binding to protein pockets that are sterically inaccessible to the rigid direct N-aryl analog . In thienopyrimidine series, insertion of a methylene linker has been shown to modulate target engagement profiles from kinase inhibition (CK1δ for WAY-304800-A) toward alternative targets, though specific target data for the title compound remain limited in the public domain .

Conformational analysis Linker engineering Kinase inhibitor design

5,6-Dimethyl Substitution on Thieno Ring Differentiates from 5-Aryl Thienopyrimidine Analogs

The target compound bears 5,6-dimethyl substituents on the thiophene ring, contrasting with the 5-(4-fluorophenyl) substituent found in the related probe AEM1 (CAS 1030123-90-0) . In the thieno[2,3-d]pyrimidine series, the 5-position substituent directly influences the ATP-binding pocket complementarity and kinase selectivity profile. The small methyl groups in the target compound reduce steric bulk compared to the 4-fluorophenyl group (topological polar surface area contribution difference approximately 20 Ų), potentially enabling engagement of kinase targets with restricted active sites . While AEM1 is characterized as a selective NRF2 inhibitor with no reported CK1δ activity, the 5,6-dimethyl substitution pattern, when combined with the methylene-linked benzodioxole, may confer a distinct target profile .

Substituent effect Thienopyrimidine SAR Kinase selectivity

Spectroscopic Identity Confirmed by 1H NMR: A Prerequisite for Reproducible Procurement

The target compound has a deposited 1H NMR spectrum in the SpectraBase spectral database (SpectraBase Compound ID: 93ZBefqHK9r), providing a verifiable spectroscopic fingerprint for identity confirmation upon procurement [1]. This is a critical quality attribute, as thienopyrimidine positional isomers and N-alkylation vs. N-arylation regioisomers can be difficult to distinguish by mass spectrometry alone . In contrast, many vendor-supplied analogs including WAY-304800-A and unsubstituted thieno analogs lack publicly accessible reference spectra, increasing the risk of structural misassignment during inventory management in multi-compound screening campaigns .

Quality control Structural confirmation NMR spectroscopy

Thieno[2,3-d]pyrimidine Scaffold with 5,6-Dimethyl Substitution Shows Documented Anticancer Activity in Structurally Related Analogs

While direct cytotoxicity data for the title compound are not publicly available, a closely related 5,6-dimethylthieno[2,3-d]pyrimidine analog, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated broad anticancer activity across multiple cancer cell lines with a mean growth inhibition of 51.01% in the NCI-60 panel [1]. This finding establishes that the 5,6-dimethylthieno[2,3-d]pyrimidine core is compatible with antiproliferative activity, and the title compound's methylene-linked benzodioxole represents a distinct vector for further optimization of potency and selectivity . The thieno[2,3-d]pyrimidine scaffold has been independently validated as a productive template for kinase inhibitor development, with numerous analogs progressing to advanced preclinical evaluation [2].

Anticancer activity Thienopyrimidine SAR Cytotoxicity

Patent Landscape: Thienopyrimidylamines Claimed as EP2 Receptor Modulators Establish Therapeutic Relevance of the Chemotype

US Patent Application US20090042878A1 (filed 2008) claims thienopyrimidylamines, including compounds bearing N-benzodioxolylmethyl substituents, as modulators of the prostaglandin EP2 receptor [1]. The patent discloses that the methylene-linked benzodioxole-thienopyrimidine architecture is compatible with EP2 receptor binding, a target implicated in inflammation, cancer, and neurological disorders . While the patent does not disclose specific IC50 values for the title compound, it establishes intellectual property precedence for this substitution pattern as a therapeutically relevant motif distinct from kinase-targeted direct N-aryl analogs .

EP2 receptor Thienopyrimidine patent Immunomodulation

Optimal Research Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine


EP2 Receptor Antagonist Screening and GPCR Probe Development

Based on patent coverage of the methylene-linked benzodioxole-thienopyrimidine architecture in EP2 receptor modulation claims [1], the title compound is a rational selection for EP2 receptor binding and functional assays. Unlike the direct N-aryl analog WAY-304800-A (CK1δ inhibitor), this compound's structural features align with GPCR-targeted chemical space. Researchers studying prostaglandin signaling in inflammation or cancer models should prioritize this compound over direct N-aryl analogs when EP2 antagonism is the desired pharmacological mechanism.

Kinase Selectivity Profiling Against CK1δ and Related Kinases

The 5,6-dimethyl substitution on the thieno ring and the methylene-linked benzodioxole distinguish the compound from WAY-304800-A (CK1δ inhibitor) . Screening the title compound against a kinase panel, with CK1δ as a primary comparator target, can reveal the impact of the methylene spacer on kinase selectivity. Procurement is justified when the goal is to probe the structural determinants of CK1δ vs. off-target kinase engagement within the thienopyrimidine series.

Anticancer Phenotypic Screening Leveraging the 5,6-Dimethylthieno[2,3-d]pyrimidine Scaffold

The demonstrated anticancer activity of the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold analog 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (mean growth inhibition 51.01% in NCI-60 panel) [2] supports inclusion of the title compound in cytotoxicity screening cascades. Its distinct methylene-benzodioxole vector may yield differentiated activity profiles compared to previously tested scaffold analogs.

Structural Biology and Crystallography of Thienopyrimidine-Protein Complexes

The compound's increased conformational flexibility (3 rotatable bonds) relative to direct N-aryl analogs (2 rotatable bonds) makes it useful for exploring induced-fit binding modes in protein crystal structures. When co-crystallization with rigid analogs fails due to steric constraints, this compound's methylene spacer may permit productive binding conformations, facilitating structure-based drug design efforts.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.